Allyl hexanoate
Description
Historical Context of Allyl Ester Research
The investigation and synthesis of allyl esters are rooted in the broader advancements in organic ester chemistry that began in the early 20th century. scentspiracy.com The commercial importance of these esters, including allyl hexanoate (B1226103), grew substantially in the post-World War II era. scentspiracy.com This period saw a significant expansion in the development and production of synthetic flavor and fragrance materials to meet the demands of the growing food, beverage, and perfume industries. scentspiracy.com
By the mid-20th century, specific allyl esters were well-documented for their potent aromatic properties. Allyl hexanoate, also known by the common name allyl caproate, was described in foundational perfumery texts like Steffen Arctander's "Perfume and Flavor Chemicals" in 1969 as a powerful pineapple-scented material. scentspiracy.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) later issued a temporary specification for this compound, signifying its recognized use as an artificial flavoring agent. inchem.org Early research focused on identifying and characterizing these esters, establishing their utility in creating specific fruit-like notes. scentspiracy.comwikipedia.org
Academic Significance and Research Trajectories of this compound
The academic and industrial interest in this compound is multifaceted, driven by its versatile applications. chemimpex.com A primary research trajectory has consistently been its use as a flavoring and fragrance agent. chemicalbull.comarchivemarketresearch.com It is widely employed to impart pineapple and other fruity notes to a variety of products, including beverages, candies, baked goods, and perfumes. chemicalbook.inwikipedia.orgsigmaaldrich.com Studies have focused on quantifying its presence in consumer products like pineapple-flavored yogurts and beverages to understand concentration variability. europa.euresearchgate.net While it is a well-known pineapple aroma compound, some research has debated its actual organoleptic impact in the natural fruit, suggesting its concentration may be too low to be a key odorant compared to other volatile compounds. perfumerflavorist.com
Another significant area of research involves its synthesis and function as a chemical building block. The standard production method is the direct esterification of hexanoic acid with allyl alcohol, often catalyzed by an acid like sulfuric acid. chemicalbook.inecsa-chemicals.ch Beyond its role in flavors, its unique chemical structure makes it a useful intermediate in broader organic synthesis and in the production of polymers, resins, and coatings. chemimpex.comchemicalbull.com
Current and future research trajectories indicate a growing demand for this compound, particularly in the food, beverage, and cosmetics sectors. archivemarketresearch.comdatahorizzonresearch.com This has spurred interest in developing more innovative and sustainable production methods. chemicalbull.com Furthermore, research has extended into other domains, such as its potential use in agriculture for pest control. tesisenred.net The metabolism of allyl esters has also been a subject of study, with findings indicating that they are hydrolyzed in the body to form allyl alcohol and the corresponding carboxylic acid, in this case, hexanoic acid. inchem.orgindustrialchemicals.gov.au
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | nih.gov |
| Molar Mass | 156.22 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | chemicalbull.comwikipedia.org |
| Density | 0.887 g/mL at 25 °C | wikipedia.orgodowell.com |
| Boiling Point | 185-191 °C at 760 mmHg; 75-76 °C at 15 mmHg | wikipedia.orgnih.govodowell.com |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents | chemicalbook.innih.gov |
| Refractive Index | 1.422-1.426 at 20°C | nih.govodowell.com |
| Flash Point | 66 °C (151 °F) | wikipedia.org |
Compound Identification
| Identifier Type | Identifier | Reference |
|---|---|---|
| IUPAC Name | prop-2-enyl hexanoate | nih.gov |
| CAS Number | 123-68-2 | nih.gov |
| FEMA Number | 2032 | nih.gov |
| SMILES | CCCCCC(=O)OCC=C | nih.gov |
| InChIKey | RCSBILYQLVXLJG-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSBILYQLVXLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047653 | |
| Record name | Allyl hexanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour | |
| Record name | Hexanoic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propenyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol) | |
| Record name | Allyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.890 | |
| Record name | Allyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-68-2 | |
| Record name | Allyl caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123682 | |
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| Record name | Allyl hexanoate | |
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| Record name | Hexanoic acid, 2-propen-1-yl ester | |
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| Record name | Allyl hexanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222 | |
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| Record name | ALLYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D | |
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| Record name | 2-Propenyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Chemistry of Allyl Hexanoate
Established Chemical Synthesis Pathways
The industrial production of allyl hexanoate (B1226103) has traditionally relied on well-established chemical synthesis pathways, primarily centered around esterification reactions. These methods are valued for their robustness and scalability.
Esterification Reactions: Mechanisms and Optimization
The most common method for synthesizing allyl hexanoate is the direct esterification of hexanoic acid with allyl alcohol. d-nb.info This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. rsc.orgrsc.org
Optimization of this reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, catalyst concentration, and the molar ratio of the reactants. nih.gov Increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions. The concentration of the acid catalyst also plays a significant role; however, high concentrations can promote unwanted side reactions with the allylic double bond. The molar ratio of allyl alcohol to hexanoic acid is often increased to drive the equilibrium towards the formation of the ester. rsc.org
Table 1: Optimization Parameters for the Esterification of Lauric Acid (as a representative fatty acid) using Ethanol (B145695)
| Parameter | Range Studied | Influence on Conversion |
| Temperature | 40-80°C | Significant positive influence |
| Catalyst Concentration | 0.5-2.5% (w/w) | Positive influence up to a certain point |
| Ethanol/FFA Ratio | 1:1 - 5:1 | Significant positive influence |
| Ethanol/Water Ratio | 0-20% | Significant negative influence |
Note: This data is derived from a study on the esterification of lauric acid and is presented here to illustrate the general effects of these parameters on fatty acid esterification.
Catalytic Approaches in this compound Production
While traditional mineral acids are effective, research has explored various other catalysts to improve the synthesis of this compound, focusing on milder reaction conditions and easier catalyst separation.
Homogeneous catalysts like sulfuric acid, while efficient, require neutralization and can lead to purification challenges and waste generation. semanticscholar.org To overcome these issues, heterogeneous solid acid catalysts have been investigated. For instance, a solid superacid catalyst, TiO2/SO4^2-, has been shown to effectively catalyze the esterification of hexanoic acid and allyl alcohol. rsc.org The use of such solid catalysts simplifies the workup procedure as they can be easily removed by filtration and potentially reused.
Another approach involves the use of metal alkoxides. For example, reacting allyl acetate (B1210297) with the methyl or ethyl ester of a carboxylic acid in the presence of a Group I, II, or III metal alkoxide can produce the corresponding allyl ester in high purity and yield. semanticscholar.org This transesterification method avoids the production of water, simplifying the process.
A patent describes a process for preparing alkylcarboxylic allyl esters by reacting an alkylcarboxylic acid with allyl alcohol in the presence of a catalyst acid, where an alkylcarboxylic allyl ester is added at the start of the reaction to act as a solvent and facilitate water removal without the need for an additional azeotropic solvent. rsc.org This method aims to produce sensorily perfect esters by avoiding contamination from external solvents.
Advanced Synthetic Strategies
Recent advancements in synthetic organic chemistry have opened new avenues for the synthesis of allyl esters like this compound, offering greater control over selectivity and the potential for creating more complex and chiral molecules.
Chemo- and Regioselective Synthesis
Modern catalytic systems, particularly those based on transition metals like palladium and iridium, have enabled highly chemo- and regioselective allylic substitution reactions. rsc.org These methods allow for the selective formation of either linear or branched allyl esters, a level of control not achievable with traditional esterification.
Palladium-catalyzed reactions, for instance, can be tuned to favor the formation of either the linear or branched product depending on the ligands and reaction conditions. rsc.org This is particularly relevant when starting with substituted allylic substrates. While direct chemo- and regioselective synthesis of this compound from simple precursors via these methods is not extensively documented, the principles are well-established for a wide range of allylic esters. For example, cobalt-catalyzed hydroformylation of allylic alcohol esters offers exclusive chemo- and regioselectivity for the preparation of linear aldehydes, showcasing the power of transition metal catalysis in controlling selectivity in reactions involving allylic systems. acs.org
Stereoselective Catalysis in Allyl Ester Formation
The development of chiral catalysts has made it possible to synthesize allylic esters with high enantioselectivity. scispace.com This is particularly important for the synthesis of chiral fragrance and flavor compounds, where different enantiomers can have distinct sensory properties.
Iridium-catalyzed asymmetric allylic substitution reactions have emerged as a powerful tool for the enantioselective synthesis of chiral molecules. acs.org These reactions are known for their high regioselectivity, typically favoring the formation of the branched, chiral product. By using chiral ligands, it is possible to control the absolute stereochemistry of the newly formed stereocenter with high precision. While the direct stereoselective synthesis of a chiral version of this compound (which is itself achiral) is not applicable, these methods are crucial for the synthesis of more complex, chiral allyl esters that may be structurally related.
For example, a broadly useful catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols has been developed using a palladium(II) catalyst. scispace.com This method provides access to a variety of 3-acyloxy-1-alkenes in high yields and with high enantiomeric purity.
Biocatalytic Synthesis and Enzymatic Production
The use of enzymes, particularly lipases, as catalysts for ester synthesis offers a green and highly selective alternative to traditional chemical methods. amanote.com Biocatalysis operates under mild reaction conditions (temperature and pH), often without the need for organic solvents, and can exhibit high chemo-, regio-, and enantioselectivity. rsc.org
The enzymatic synthesis of this compound typically involves the esterification of hexanoic acid and allyl alcohol catalyzed by a lipase (B570770). Lipases are hydrolases that can catalyze the reverse reaction of ester synthesis in non-aqueous or low-water environments. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is one of the most widely used and efficient biocatalysts for this purpose due to its high activity, stability, and broad substrate specificity. d-nb.infonih.gov
The optimization of enzymatic ester synthesis involves several parameters, including the choice of enzyme, enzyme loading, substrate molar ratio, temperature, and the reaction medium. nih.gov Solvent-free systems are often preferred for their environmental benefits and higher volumetric productivity. The removal of water, a byproduct of the esterification, is also critical to shift the equilibrium towards product formation.
Table 2: Optimization of Lipase-Catalyzed Synthesis of Hexyl Acetate (as a representative short-chain fruity ester)
| Parameter | Optimal Value | Predicted Molar Conversion (%) |
| Reaction Time | 7.7 h | 88.9 |
| Temperature | 52.6 °C | 88.9 |
| Enzyme Amount | 37.1% (w/w) | 88.9 |
| Substrate Molar Ratio (Triacetin:Hexanol) | 2.7:1 | 88.9 |
| Added Water | 12.5% (w/w) | 88.9 |
Note: This data is from a study on the synthesis of hexyl acetate and is presented to illustrate the optimization of enzymatic synthesis of a similar short-chain fruity ester.
Immobilization of lipases on solid supports is a common strategy to enhance their stability and reusability, making the process more economically viable for industrial applications. semanticscholar.orgnih.gov Various materials, including polymers, ceramics, and magnetic nanoparticles, have been used as supports for lipase immobilization. nih.govnih.gov
Reactions and Transformations of this compound
Hydrolytic Cleavage Mechanisms
The hydrolysis of this compound involves the cleavage of the ester bond to yield hexanoic acid and allyl alcohol. This reaction can be catalyzed by either acid or base and proceeds through different mechanisms.
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of allyl alcohol regenerates the acid catalyst and yields hexanoic acid. libretexts.org The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the allyloxide ion results in the formation of hexanoic acid, which is then deprotonated by the basic conditions to form the hexanoate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
The rate of hydrolysis can be influenced by the structure of the ester. For instance, in vitro studies have shown that this compound is hydrolyzed rapidly by simulated pancreatic juice and even more so by rat small intestinal mucosa and liver homogenates. inchem.org This rapid enzymatic hydrolysis is a key aspect of its metabolism. inchem.org
Deallylation Reactions
The removal of the allyl group from this compound, known as deallylation, is a valuable transformation, particularly when the allyl group is used as a protecting group for the carboxylic acid. This can be achieved under mild conditions using metal catalysts. acsgcipr.org
Palladium(0) complexes are commonly employed for this purpose. The mechanism involves the coordination of the palladium catalyst to the double bond of the allyl group, forming a π-allyl palladium complex. acsgcipr.org This is followed by the expulsion of the carboxylate anion. The resulting π-allyl cation can then react with a nucleophile, which is often an amine, to regenerate the Pd(0) catalyst. acsgcipr.org This method is advantageous for its mildness and selectivity, allowing for the deprotection of the carboxylic acid in the presence of other sensitive functional groups. acsgcipr.org Other metals like ruthenium have also been used for this transformation. acsgcipr.org
Alternative methods for deallylation include the use of iodine in polyethylene (B3416737) glycol, which offers a green and selective approach at room temperature. rsc.org Nickel-catalyzed methods have also been developed for the deallylation of O- and N-allyl functional groups. organic-chemistry.org
Olefination and Cross-Coupling Reactions Involving Allyl Moieties
The allyl group of this compound can participate in various carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. Allylic esters, including this compound, can undergo Heck-type reactions. For instance, a highly efficient palladium-catalyzed Heck reaction of allylic esters with arenediazonium salts has been described, proceeding with excellent regioselectivity and stereocontrol. acs.org The reaction mechanism is thought to involve the oxidative addition of the palladium(0) catalyst to the aryl diazonium salt, followed by coordination to the olefin, migratory insertion, and subsequent elimination to afford the arylated allylic ester. acs.org
Suzuki Coupling:
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.org While less common for direct use of allyl esters as coupling partners, the allyl moiety can be a precursor for organoboron reagents. The palladium-catalyzed cross-coupling of allyl boronic acids or their esters with aryl halides is a known method for forming allyl-aryl bonds. thieme-connect.com The catalytic cycle of the Suzuki reaction generally involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the cross-coupled product and regenerate the catalyst. yonedalabs.com
Olefin Metathesis:
Olefin metathesis is a powerful reaction for the rearrangement of alkenes. Cross-metathesis reactions of allylic esters with other olefins, catalyzed by ruthenium, molybdenum, or tungsten complexes, can be used to synthesize a variety of functionalized alkenes. researchgate.net This reaction allows for the introduction of new functional groups onto the allyl moiety of this compound.
Enzyme-Catalyzed Allylic Oxidation Reactions
Enzymes, particularly cytochrome P450 monooxygenases, can catalyze the oxidation of the allylic position of various substrates. frontiersin.orgnih.govnih.gov This biocatalytic approach offers a green and highly selective method for introducing functionality. nih.gov
The mechanism of P450-catalyzed allylic hydroxylation generally involves the activation of molecular oxygen by the heme iron center of the enzyme to form a highly reactive iron-oxo species. frontiersin.org This species then abstracts a hydrogen atom from the allylic position of the substrate to form a radical intermediate. Subsequent rebound of the hydroxyl group to the radical results in the formation of the allylic alcohol. washington.edu In some cases, P450 enzymes can also catalyze the oxidative cleavage of esters. nih.gov
Unspecific peroxygenases (UPOs) are another class of enzymes capable of mediating allylic oxidation reactions. nih.gov Similar to P450s, they utilize a heme-thiolate active site but use hydrogen peroxide as the oxidant instead of molecular oxygen and a reductase system. nih.gov
These enzymatic reactions are of significant interest for the synthesis of valuable chiral allylic alcohols from readily available precursors. nih.gov
Interactive Data Table: Reactions of this compound
| Reaction Type | Reagents/Catalysts | Products | Key Features |
| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), Water | Hexanoic acid, Allyl alcohol | Reversible reaction; driven by excess water. libretexts.orgchemistrysteps.com |
| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH) | Hexanoate salt, Allyl alcohol | Irreversible due to deprotonation of the carboxylic acid. chemistrysteps.com |
| Palladium-Catalyzed Deallylation | Pd(0) complex, Nucleophile (e.g., amine) | Hexanoic acid, Allylated nucleophile | Mild and selective removal of the allyl protecting group. acsgcipr.org |
| Heck Reaction | Pd catalyst, Aryl diazonium salt | Arylated this compound | Forms a C-C bond at the allylic position with high regio- and stereocontrol. acs.org |
| Suzuki Coupling | Pd catalyst, Organoboron reagent, Base | Allylated arene (from corresponding allylboron reagent) | Versatile C-C bond formation. wikipedia.orgthieme-connect.com |
| Enzyme-Catalyzed Allylic Oxidation | Cytochrome P450, O₂, NADPH-reductase | Hydroxylated this compound | Highly selective and environmentally friendly oxidation. frontiersin.orgnih.gov |
Biochemical Aspects and Metabolic Pathways of Allyl Hexanoate
In Vitro Biotransformation Kinetics and Pathways
In vitro studies using various biological preparations have elucidated the initial steps of allyl hexanoate (B1226103) metabolism, highlighting the key role of esterase enzymes in its breakdown.
Allyl hexanoate is subject to enzymatic hydrolysis by various digestive and liver preparations. The rate of this breakdown varies significantly depending on the biological environment. In studies using artificial gastric juice, hydrolysis is slow. However, the process is markedly accelerated in the presence of simulated pancreatic juice, rat small intestinal mucosa, and rat liver homogenates, indicating that the small intestine and liver are primary sites for its initial metabolism. inchem.org Pancreatin has also been shown to completely hydrolyze this compound within two hours in incubation studies. inchem.org The rapid hydrolysis by intestinal and hepatic preparations suggests that the intact ester has limited systemic exposure after oral intake.
Table 1: In Vitro Hydrolysis of this compound by Various Preparations
| Preparation | Half-life (t½) |
|---|---|
| Artificial Gastric Juice | 1120 minutes |
| Simulated Pancreatic Juice | 1.98 minutes |
| Rat Small Intestinal Mucosa | 9.6 x 10⁻² seconds |
| Rat Liver Homogenate | 3.96 seconds |
Data sourced from Longland et al., 1977. inchem.org
The rate of enzymatic hydrolysis is influenced by the structure of the carboxylic acid moiety of the allyl ester. Esters of straight-chain acids, such as this compound, are hydrolyzed at a significantly faster rate than esters of branched-chain acids. inchem.org For instance, straight-chain allyl esters are hydrolyzed approximately 100 times faster in vitro than branched-chain variants like allyl isovalerate. inchem.org This difference in hydrolysis rate is a critical factor in the subsequent metabolic cascade and biological effects of different allyl esters. inchem.org
Table 2: Comparative In Vitro Hydrolysis of Allyl Esters by Liver Homogenates
| Ester Type | Relative Rate of Hydrolysis | Example |
|---|---|---|
| Straight-Chain Acid Ester | High (Approx. 100x faster) | This compound |
| Branched-Chain Acid Ester | Low | Allyl Isovalerate |
Data sourced from Butterworth et al., 1975. inchem.org
In Vivo Metabolic Fate
Following oral administration, this compound is rapidly metabolized, primarily through a sequence of hydrolysis, oxidation, and conjugation reactions.
The primary metabolic event for allyl esters in vivo is rapid hydrolysis into their constituent parts: allyl alcohol and the corresponding carboxylic acid. inchem.org This reaction is efficiently catalyzed by esterases present in the intestinal mucosa, pancreas, and liver. inchem.org The resulting hexanoic acid enters normal fatty acid metabolism pathways. The metabolic fate of the liberated allyl alcohol, however, involves more complex and toxicologically significant pathways.
Once formed, allyl alcohol is metabolized via two main oxidative pathways. inchem.org
The predominant pathway involves the oxidation of allyl alcohol to acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. inchem.org This conversion is mediated by the enzyme alcohol dehydrogenase (ADH). inchem.org The acrolein can then be further oxidized to the less toxic acrylic acid by NAD- or NADP-dependent enzymes located in the liver cytosol or microsomes. inchem.org
An alternative, secondary pathway for allyl alcohol metabolism is its conversion to the epoxide, glycidol. inchem.org This reaction is catalyzed by microsomal enzymes. inchem.org Glycidol can subsequently be hydrolyzed to glycerol (B35011) by epoxide hydrolase. inchem.org
The reactive metabolites generated from allyl alcohol, particularly acrolein, are detoxified through conjugation with glutathione (B108866) (GSH). inchem.orgnih.gov This process is a critical cellular defense mechanism. The reaction can occur non-enzymatically, but it is primarily catalyzed by Glutathione S-transferases (GSTs), a family of phase II detoxification enzymes. inchem.orgnih.govnih.gov
The conjugation of glutathione with electrophilic compounds like acrolein forms a more water-soluble and less toxic compound that can be readily excreted from the body, typically after further processing through the mercapturic acid pathway. nih.govresearchgate.net In vivo studies have shown that administration of allyl alcohol can lead to a rapid and almost total depletion of hepatic glutathione, underscoring the central role of this pathway in the detoxification of allyl alcohol-derived metabolites. inchem.orgnih.gov The oxidation of acrolein to acrylic acid by aldehyde dehydrogenase also serves as an important detoxification step. inchem.org
Molecular Mechanisms of Metabolite Action
Following the initial hydrolysis of this compound into allyl alcohol and hexanoic acid, the subsequent metabolites exert significant influence on critical enzyme systems within the liver. The molecular actions of these metabolites are primarily centered on the enzymes responsible for their further breakdown and detoxification, namely alcohol dehydrogenase, aldehyde dehydrogenase, and the cytochrome P450 system.
Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase in Acrolein Formation
The metabolic pathway of allyl alcohol, the primary metabolite of this compound, is intrinsically linked to the activities of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These enzymes are pivotal in the bioactivation of allyl alcohol to its highly reactive and toxic metabolite, acrolein.
Alcohol dehydrogenase, a cytosolic enzyme predominantly found in the liver, catalyzes the initial oxidation of allyl alcohol to acrolein. nih.gov This conversion is a critical step, as acrolein is a potent electrophile and is largely responsible for the observed toxicity of allyl compounds. nih.govnih.gov The rate of this reaction can be influenced by the presence of other substrates for ADH, such as ethanol (B145695), which can act as a competitive inhibitor. nih.gov Studies have demonstrated that inhibitors of alcohol dehydrogenase can prevent the toxicity associated with allyl alcohol, underscoring the essential role of this enzyme in the formation of the toxic metabolite, acrolein. nih.gov
Once formed, acrolein is a substrate for the next enzyme in the pathway, aldehyde dehydrogenase. ALDH, which exists in both mitochondrial and cytosolic forms in the liver, is responsible for the detoxification of acrolein by oxidizing it to the less toxic acrylic acid. nih.govmdpi.com The efficiency of this detoxification step is crucial in mitigating the harmful effects of acrolein. Inhibition of aldehyde dehydrogenase has been shown to augment the toxicity of allyl alcohol, leading to increased cellular damage. nih.govmdpi.com Conversely, induction of ALDH activity can offer protection against allyl alcohol-induced toxicity. nih.gov
Table 1: Key Enzymes in the Metabolic Pathway of Allyl Alcohol to Acrylic Acid
| Enzyme | Location | Substrate | Product | Role in this compound Metabolism |
| Alcohol Dehydrogenase (ADH) | Cytosol (primarily liver) | Allyl Alcohol | Acrolein | Bioactivation of allyl alcohol to the toxic metabolite acrolein. nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Mitochondria and Cytosol (liver) | Acrolein | Acrylic Acid | Detoxification of acrolein to a less harmful carboxylic acid. nih.govmdpi.com |
Impact on Hepatic Cytochrome P450 Systems
The metabolites of this compound, particularly allyl alcohol and its subsequent product acrolein, can also interact with the hepatic cytochrome P450 (CYP450) system. This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics and endogenous compounds. researchgate.net The interaction of allyl compounds with CYP450 enzymes can be complex, involving inhibition, induction, or the metabolite acting as a substrate.
Direct research specifically detailing the comprehensive impact of this compound on the major human CYP450 isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is limited. However, studies on related allyl compounds provide significant insights into potential interactions. For instance, diallyl sulfide, a compound found in garlic, has been shown to be an inhibitor of CYP2E1. nih.gov CYP2E1 is one of the P450 isoforms involved in the metabolism of ethanol and other small molecules. nih.gov Given that allyl alcohol is a substrate for ADH, which also metabolizes ethanol, the potential for interaction with CYP2E1 is noteworthy.
Furthermore, research on allyl alcohol itself has indicated that its administration can lead to a significant destruction of microsomal P450 content. nih.gov This suggests that the metabolic activation of allyl alcohol to the reactive aldehyde acrolein can lead to the inactivation of these vital drug-metabolizing enzymes. Acrolein is known to be a highly reactive molecule that can form adducts with proteins, and this could be a mechanism for the observed P450 destruction. nih.gov
Some studies have also explored the role of CYP enzymes in the metabolism of allylic alcohols. It has been shown that several P450 isoenzymes can catalyze the oxidation of allylic alcohols to their corresponding α,β-unsaturated ketones. mdpi.com While the primary pathway for allyl alcohol metabolism is via ADH, this suggests a potential, albeit likely minor, role for CYP450 enzymes in its biotransformation.
The interaction of allyl compounds with specific CYP isoforms can have significant clinical implications, as inhibition or induction of these enzymes can alter the metabolism of co-administered drugs, potentially leading to adverse drug reactions or therapeutic failure. For example, various organosulfur compounds containing allyl groups have demonstrated varied inhibitory effects on major CYP isoforms like CYP1A2, CYP2C9, and CYP3A4 in vitro. nih.gov
Table 2: Summary of Potential Interactions of Allyl Compounds with Cytochrome P450 Isoforms
| CYP Isoform | Interaction with Allyl Compounds | Potential Consequence | Reference |
| CYP2E1 | Inhibition by diallyl sulfide. | Altered metabolism of ethanol and other CYP2E1 substrates. | nih.gov |
| Microsomal P450 (General) | Destruction following allyl alcohol administration. | Broad impact on drug metabolism and detoxification. | nih.gov |
| Various P450 Isoforms | Catalyze oxidation of allylic alcohols. | Minor metabolic pathway for allyl alcohol. | mdpi.com |
| CYP1A2, CYP2C9, CYP3A4 | Varied inhibition by different allyl-containing compounds. | Potential for drug-drug interactions. | nih.gov |
Toxicological Research and Mechanistic Investigations
Systemic Toxicity Mechanisms
The systemic toxicity of allyl hexanoate (B1226103) is predominantly centered on the liver, a consequence of its metabolic pathway. industrialchemicals.gov.auoecd.org
Hepatotoxicity: Cellular and Subcellular Effects
The administration of allyl esters, including allyl hexanoate, can lead to hepatotoxicity. oecd.org This is primarily due to the metabolic conversion of allyl alcohol to acrolein. hpa.gov.twoecd.org Studies have shown that allyl alcohol can cause liver cell damage, and repeated administration of allyl esters has been observed to cause hepatotoxicity as a critical toxic effect. oecd.orgnih.gov The hepatotoxicity is associated with cellular damage and can manifest as fatty metamorphosis and very slight bile duct proliferation at high doses. ca.gov
At the subcellular level, the toxic effects are linked to the reactivity of acrolein. industrialchemicals.gov.au Acrolein can react with cellular macromolecules, leading to cytotoxic effects. industrialchemicals.gov.au It has been noted that the metabolism of allyl alcohol can lead to the destruction of microsomal P450-content. nih.gov
Periportal Necrosis and Associated Enzyme Dysregulation
A significant manifestation of this compound-induced hepatotoxicity is periportal necrosis, which is the death of liver cells in the area around the portal vein. inchem.org This localized damage is attributed to the greater sensitivity of the mitochondrial respiratory chain in periportal cells to the toxic effects of acrolein. inchem.org
The administration of a single dose of allyl esters has been shown to cause marked periportal necrosis. inchem.org This necrosis is accompanied by a notable dysregulation of key hepatic enzymes. Specifically, there are associated losses of alcohol dehydrogenase and succinate (B1194679) dehydrogenase activities. inchem.org Furthermore, hepatic cytochrome P450 concentrations and benzo[a]pyrene (B130552) hydroxylase activities have been observed to be reduced. inchem.org Interestingly, repeated daily dosing has been shown to lead to a recovery in both the histological appearance of the liver and the activities of these enzymes, suggesting a modification in the metabolism of allyl alcohol with repeated treatment. inchem.org
Role of Acrolein in Mediating Organ Damage
The formation of acrolein from the metabolism of allyl alcohol is a critical step in the mechanism of organ damage. oecd.orginchem.org The toxicity of allyl alcohol is largely attributed to this conversion. inchem.org Acrolein is a highly reactive substance that can cause hepatotoxicity. oecd.org
Age-Related Susceptibility to this compound-Induced Toxicity
Research indicates that the susceptibility to the hepatotoxic effects of allyl alcohol, the primary metabolite of this compound, increases with age. inchem.orgnih.gov Studies in male rats have demonstrated that allyl alcohol toxicity is more severe in middle-aged and older rats compared to their younger counterparts. nih.gov This increased susceptibility with age is thought to be due to alterations in the metabolic activation of allyl alcohol by liver biotransformation enzymes. nih.gov
However, it is interesting to note that while hepatotoxicity increases with age, hepatic glutathione (B108866) levels appear to be unaffected. inchem.org This suggests that the age-related increase in susceptibility is not due to a diminished availability of glutathione for detoxification. inchem.org
Impact on Hepatic Glutathione Homeostasis
This compound, through its metabolite acrolein, significantly impacts hepatic glutathione (GSH) homeostasis. industrialchemicals.gov.au Acrolein readily reacts with and depletes hepatic GSH, a crucial antioxidant. industrialchemicals.gov.aunih.gov This depletion is a key event leading to oxidative stress and lipid peroxidation. industrialchemicals.gov.au
In mice, administration of allyl alcohol can lead to an almost total depletion of hepatic glutathione. nih.govinchem.org This depletion is followed by massive lipid peroxidation. nih.gov Conversely, enhanced hepatic levels of glutathione have been shown to protect against the damaging effects of allyl alcohol in vivo. nih.gov The conjugation of acrolein with GSH is a primary detoxification pathway, and its depletion can overwhelm the cell's protective mechanisms. hpa.gov.twindustrialchemicals.gov.au The resulting conjugate is eventually excreted in the urine as 3-hydroxypropylmercapturic acid. industrialchemicals.gov.au
Genotoxicity Assessments
The genotoxic potential of this compound has been evaluated in several studies. The available data from both in vitro and in vivo genotoxicity studies have consistently shown negative results. hpa.gov.tw This indicates that this compound is not considered to be genotoxic. hpa.gov.tw
Mutagenicity studies, including the Ames test conducted on Salmonella typhimurium, have yielded negative results for this compound. inchem.org
Table 1: Summary of Genotoxicity Studies on this compound
| Test System | Test Object | Concentration | Result |
|---|---|---|---|
| Ames test | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | 0-3.5mg/plate | Negative |
| Ames test | S. typhimurium | 10.5 µg/plate | Negative |
| In vitro Mammalian Cell Gene Mutation Test | Not specified | Not specified | Negative |
| In vitro Mammalian Chromosome Aberration Test | Not specified | Not specified | Negative |
| In vivo Mammalian Erythrocyte Micronucleus Test | Not specified | Not specified | Negative |
| In vivo Unscheduled DNA Synthesis (UDS) Test | Not specified | Not specified | Negative |
This table is a representation of findings from multiple sources. hpa.gov.twinchem.org
In Vitro Mutagenicity Studies
In vitro mutagenicity studies are designed to detect the potential of a substance to induce genetic mutations in a controlled laboratory setting. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for this purpose.
This compound has been tested in several Ames test studies using various strains of Salmonella typhimurium. The results have generally indicated a lack of mutagenic activity. inchem.orgniph.go.jp One study reported that this compound was positive in S. typhimurium strains TA100 and TA1535 without metabolic activation, but negative with metabolic activation, which is presumed to be due to its hydrolysis to allyl alcohol. industrialchemicals.gov.au The same study found it to be negative in strains TA97 and TA98. industrialchemicals.gov.au Another study found it to be negative in strains TA98, TA100, TA1535, TA1537, and TA1538. inchem.org In addition to the Ames test, a rec-assay using Bacillus subtilis strains H17 and M45 has been conducted. One study reported a positive result, while another reported a negative result with this assay. inchem.org
Table 1: In Vitro Mutagenicity Studies of this compound
| Test System | Organism | Strains | Metabolic Activation | Result | Reference |
|---|---|---|---|---|---|
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | TA100, TA1535 | Without | Positive | industrialchemicals.gov.au |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | TA100, TA1535 | With | Negative | industrialchemicals.gov.au |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | TA97, TA98 | With/Without | Negative | industrialchemicals.gov.au |
| Ames Test | S. typhimurium | TA98, TA100, TA1535, TA1537, TA1538 | Not specified | Negative | inchem.org |
| Ames Test | S. typhimurium | TA98, TA100 | Not specified | Negative | inchem.org |
| Rec Assay | B. subtilis | H17 vs M45 | Not specified | Positive | inchem.org |
In Vivo Micronucleus Assays
To complement in vitro data, in vivo micronucleus assays are performed in mammals to assess chromosomal damage in a whole-organism context. These studies provide valuable information on the genotoxic effects of a substance after metabolic processes have occurred.
This compound was found to be non-mutagenic in an in vivo mouse bone marrow micronucleus assay. industrialchemicals.gov.au This assay was conducted under non-GLP conditions following OECD Test Guideline 475. industrialchemicals.gov.au Both male and female NMRI mice were used in this study. industrialchemicals.gov.auepa.gov The lack of micronucleus induction in bone marrow cells suggests that this compound does not cause chromosomal damage in this in vivo model. industrialchemicals.gov.au
Table 2: In Vivo Micronucleus Assay of this compound
| Test System | Species | Strain | Cell Type | Result | Reference |
|---|
Other Organ-Specific Toxicological Research
Beyond genotoxicity, research has also investigated the effects of this compound on specific organs. These studies help to identify target organs for toxicity and understand the mechanisms of action.
Pancreatic Acinar Cell Alterations
The pancreas, particularly its acinar cells, has been identified as a potential target for the effects of allyl alcohol, a metabolite of this compound. Following oral administration of allyl alcohol, changes in pancreatic acinar cells, including acidophilia, vacuolation, and necrosis, have been reported. inchem.org Since this compound is rapidly hydrolyzed to allyl alcohol in the body, these findings are relevant to its toxicological profile. inchem.orghpa.gov.tw
Hematopoietic System Responses
The hematopoietic system, which is responsible for the production of blood cells, has also been examined in studies involving allyl esters. In studies with the related compound allyl isovalerate, effects on the hematopoietic system were observed. nih.govca.gov For instance, in a 13-week study with mice, minimal to moderate hypocellularity of the bone marrow was noted, being most prominent for megakaryocytes. inchem.org Furthermore, long-term studies with allyl isovalerate showed an increased incidence of mononuclear-cell leukemias in male rats. industrialchemicals.gov.au While these findings are not directly from this compound studies, they point to the hematopoietic system as a potential target for toxicity for this class of compounds. tga.gov.au
Environmental Science and Ecotoxicology of Allyl Hexanoate
Environmental Fate and Persistence
The environmental fate of a chemical compound describes its transport and transformation in the environment. Understanding this is crucial for assessing potential long-term ecological risks.
The biodegradability of allyl hexanoate (B1226103) has been the subject of multiple studies, with some conflicting results. Several sources indicate that allyl hexanoate is readily or rapidly biodegradable. directpcw.comeuropa.euaxxence.de A study conforming to OECD guidelines concluded it is readily biodegradable and, therefore, not persistent in the environment. europa.eu Specific tests have shown degradation rates of 74% to 84% over short periods. axxence.de
Conversely, other safety data sheets suggest the product is not readily biodegradable or may not be. sigmaaldrich.comelan-chemical.com One source characterizes it as moderately or partially biodegradable. thegoodscentscompany.com This discrepancy may stem from different testing methodologies or criteria. Abiotic processes like hydrolysis may also contribute to its degradation, with the rate being significantly dependent on environmental conditions. europa.eu
In terrestrial environments, the substance is expected to have medium mobility in soil and sediments, based on an estimated organic carbon-water (B12546825) partition coefficient (Log Koc) value of 2.68. europa.eu While specific studies on biodegradation in soil are not detailed in the available literature, its ready biodegradability in aquatic systems suggests it is unlikely to persist significantly in soil.
Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be lost. For this compound, the potential for bioaccumulation is considered low. europa.eusigmaaldrich.com This assessment is supported by a partition coefficient (log Pow) of approximately 3.2, which suggests bioaccumulation is not expected. directpcw.comsigmaaldrich.com
Ecotoxicological Impact Assessments
Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. This compound is classified as toxic or very toxic to aquatic life, with potential for long-lasting effects. directpcw.comsigmaaldrich.commu-intel.us
This compound demonstrates significant toxicity to aquatic organisms. directpcw.comintemax.co.uk The lethal concentration (LC50) and effective concentration (EC50) values, which represent the concentration causing mortality or effect in 50% of the test population, have been established for several species.
Data indicates variability depending on the species tested. For instance, the zebra fish (Danio rerio) shows higher sensitivity with a 96-hour LC50 of 0.117 mg/L, while the fathead minnow (Pimephales promelas) has a 96-hour LC50 of 2.0 mg/L. sigmaaldrich.comelan-chemical.comintemax.co.ukechemi.com For aquatic invertebrates, the 48-hour EC50 for Daphnia magna (water flea) is consistently reported as 2.0 mg/L. sigmaaldrich.comelan-chemical.comthegoodscentscompany.commu-intel.us The compound is less toxic to algae, with a 72-hour EC50 for Desmodesmus subspicatus reported as greater than 4.6 mg/L. echemi.com
Chronic toxicity studies, which assess effects over a longer period, show a No Observed Effect Concentration (NOEC) of 0.119 mg/L for fish over 60 days and 0.448 mg/L for daphnia over 21 days, based on quantitative structure-activity relationship (QSAR) models. intemax.co.uk
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Fish | Pimephales promelas (Fathead Minnow) | LC50 | 2.0 | 96 hours | sigmaaldrich.comelan-chemical.commu-intel.us |
| Fish | Danio rerio (Zebra Fish) | LC50 | 0.117 | 96 hours | intemax.co.ukechemi.com |
| Fish | (various) | NOEC (Chronic) | 0.119 | 60 days | intemax.co.uk |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | 2.0 | 48 hours | sigmaaldrich.comelan-chemical.comthegoodscentscompany.commu-intel.us |
| Invertebrate | Daphnia magna (Water Flea) | NOEC (Chronic) | 0.448 | 21 days | intemax.co.uk |
| Algae | Desmodesmus subspicatus | EC50 | > 4.6 | 72 hours | echemi.com |
While comprehensive data on the terrestrial toxicity of this compound is limited in the reviewed sources, assessment categories for its impact on soil macroorganisms, arthropods, plants, and microorganisms have been established. europa.eu One source notes that terrestrial vertebrate and invertebrate toxicity are "not classified". rentokil-initial.com A long-term oral toxicity study in rats did not report adverse effects, though this is more relevant to mammalian toxicology than ecotoxicology. europa.eu Given the lack of specific ecotoxicological data for terrestrial species, a definitive profile cannot be constructed at this time.
Sustainable Manufacturing Practices and Environmental Mitigation
Efforts are being made within the chemical industry to make the production of this compound more sustainable. chemicalbull.com These initiatives align with broader green chemistry principles aimed at reducing the environmental impact of chemical manufacturing. alliedacademies.org
A key focus is on creating more efficient production processes. The conventional method for producing this compound involves the esterification of hexanoic acid and allyl alcohol. ecsa-chemicals.ch An improved, patented process has been developed that increases the yield per unit of equipment by 40%. google.com This innovative method also reduces the consumption of raw materials, specifically lowering the unit consumption of hexanoic acid by 3% and allyl alcohol by 6%. google.com
A significant environmental benefit of this new process is the elimination of the water-washing step. google.com As allyl alcohol is a highly toxic material, the resulting wastewater from traditional processes is difficult to treat and poses a risk of environmental pollution. google.com By avoiding this step, the improved process drastically reduces wastewater generation, protecting the environment and lowering labor costs. google.com
Furthermore, there is a move towards using renewable feedstocks. Some this compound products are marketed as bio-based, adhering to green chemistry principles such as using renewable resources and designing less hazardous chemical syntheses. sigmaaldrich.com Manufacturers are increasingly prioritizing energy-efficient processes, waste reduction strategies, and the use of renewable resources to mitigate environmental impact throughout the supply chain. chemicalbull.com
Energy Efficiency and Resource Utilization
The production of this compound is increasingly benefiting from advancements in green chemistry and process optimization, leading to greater energy efficiency and more sustainable resource utilization. chemicalbull.comsigmaaldrich.com Traditional manufacturing involves the esterification of hexanoic acid with allyl alcohol, often catalyzed by an acid like sulfuric acid. ecsa-chemicals.ch This conventional method is effective but presents challenges related to energy consumption and waste. ecsa-chemicals.chgoogle.com
Modern approaches focus on mitigating these impacts. Manufacturers are prioritizing the adoption of energy-efficient processes as part of broader sustainability measures. chemicalbull.com A significant area of development is the use of biocatalytic routes, which employ enzymes like lipases as catalysts. mdpi.comnih.gov These enzymatic processes offer substantial environmental benefits, as they operate under mild reaction conditions, reducing the energy-intensive high temperatures and pressures required in some traditional chemical syntheses. mdpi.comnih.gov The high selectivity of enzymes also leads to purer products, which can simplify downstream processing and further reduce energy consumption. mdpi.com Some commercially available this compound is now produced using renewable feedstocks, aligning with the principles of green chemistry. sigmaaldrich.com
Process innovation in chemical synthesis has also led to significant improvements. A modified production process involving esterification followed by vacuum fractionation and rectification has been shown to enhance efficiency. google.com This improved method not only increases the production capacity of a single piece of equipment but also reduces the consumption of raw materials. google.com
The table below details the resource utilization improvements of an innovative production process compared to traditional methods. google.com
| Resource | Improvement |
| Single Equipment Yield | Increased by 40% |
| Caproic Acid Consumption | Lowered by 3% |
| Allyl Alcohol Consumption | Lowered by 6% |
These advancements highlight a clear trend towards more sustainable manufacturing, focusing on reducing the carbon footprint and optimizing the use of resources in the production of this compound. chemicalbull.commdpi.com
Waste Reduction and Responsible Disposal
Efforts to make the production of this compound more environmentally friendly are closely linked to waste reduction and responsible disposal practices. chemicalbull.com The adoption of biocatalytic and optimized chemical processes plays a crucial role in minimizing waste at the source. google.commdpi.com
One of the primary environmental concerns with the traditional synthesis of this compound is the generation of significant amounts of wastewater, particularly from washing steps designed to neutralize the acid catalyst and purify the product. google.com Since allyl alcohol is a highly toxic product, this wastewater is difficult to treat and poses a risk of environmental pollution. google.com An innovative production process that eliminates these washing steps entirely represents a major advancement in waste reduction, protecting the environment by preventing the formation of this hazardous effluent. google.com Biocatalytic synthesis routes also contribute to waste reduction by minimizing the formation of by-products due to the high selectivity of enzymes. mdpi.comnih.gov
The responsible disposal of this compound is critical due to its toxicity to aquatic organisms. elan-chemical.comthegoodscentscompany.comaxxence.de Safety Data Sheets consistently recommend that the compound should not be allowed to enter drains, sewers, or waterways. elan-chemical.comthegoodscentscompany.comdirectpcw.com Proper disposal involves containing the material and disposing of it in accordance with all federal, state, and local environmental regulations. thegoodscentscompany.commu-intel.us For spills, the recommended procedure is to cover the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite, and then place it in sealed containers for disposal at an approved waste handling site. thegoodscentscompany.comdirectpcw.commu-intel.us Contaminated packaging should be handled in the same manner as the unused product. mu-intel.usaxxence.de
Research into the anaerobic digestion of similar esters, such as ethyl hexanoate, suggests potential for valorization as a waste treatment method. Studies have shown that the addition of certain esters at specific concentrations can boost biogas production. chalmers.se This indicates a possible pathway for the responsible and even beneficial disposal of ester-containing waste streams in the future, turning a waste product into a source of energy. chalmers.se
Analytical Chemistry and Detection Methodologies
Chromatographic Techniques for Quantification
Chromatography, a cornerstone of analytical chemistry, is indispensable for separating volatile compounds like allyl hexanoate (B1226103) from intricate matrices. Gas chromatography, in particular, is the premier technique for its analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of allyl hexanoate. nih.gov This method combines the superior separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. nih.gov In GC-MS analysis, this compound is separated from other volatile components based on its boiling point and affinity for the chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.
Researchers have developed and validated GC-MS-based methods for determining this compound in various complex food matrices. For instance, a stable isotope dilution analysis using GC-MS was developed for the quantitative determination of 22 allyl esters, including this compound, in yogurt and soft drinks. fao.org This approach provides high selectivity and accuracy. fao.org In a study on garlic cheese preparations, GC-MS was used to unambiguously identify this compound by correlating its mass spectrometric data and chromatographic retention times with those of an authentic standard. acs.org The mass spectrum of this compound obtained from the cheese extract showed characteristic fragments that confirmed its identity. acs.org
The application of GC-MS extends to various beverages. It has been successfully used to analyze volatile compounds in English varietal wines and pineapple-based beverages. nih.govmdpi.comeuropa.eu In pineapple beverages, concentrations of this compound were found to range from less than 0.01 to 16.71 mg/L, while in yogurts, the range was from 0.02 to 89.41 mg/kg. nih.govresearchgate.net These studies demonstrate the robustness of GC-MS for quantifying this compound across a wide concentration range in different food products. nih.govresearchgate.net
Table 1: GC-MS Parameters for this compound Analysis in Tea
| Parameter | Setting | Source |
|---|---|---|
| Chromatograph | TRACE™ 2000 Gas Chromatograph | nih.gov |
| Detector | Trace DSQ Mass Spectrometer | nih.gov |
| Column | HP-INNOWAX (30 m × 0.32 mm × 0.50 μm) | nih.gov |
| Carrier Gas | Helium (>99.999%) | nih.gov |
| Flow Rate | 1.0 mL/min (constant) | nih.gov |
| Injector Mode | Splitless | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Oven Program | 50°C (5 min), then 3°C/min to 210°C (5 min), then 15°C/min to 230°C (5 min) | nih.gov |
| MS Ion Source Temp. | 250 °C | nih.gov |
Analyzing this compound in complex matrices like alcoholic beverages or food products presents significant challenges due to the presence of numerous interfering compounds. cloudfront.net High-performance analytical methods, particularly advanced gas chromatography techniques, are essential for achieving the required selectivity and sensitivity. While high-performance liquid chromatography (HPLC) is a powerful separation technique, its application is less common for highly volatile compounds like this compound compared to GC-based methods.
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers enhanced separation power for highly complex mixtures like whisky. spectralworks.com This technique uses two different chromatographic columns to separate compounds by two distinct physical properties, such as boiling point and polarity, providing a more detailed volatile profile. spectralworks.com Statistical analysis of data from high-resolution mass spectrometry (HRMS) coupled with GC can reveal differences between samples, as demonstrated in the analysis of ethyl hexanoate, a compound similar to this compound, in various whiskies. spectralworks.com
The analysis of flavored e-liquids for electronic cigarettes is another example of a complex matrix where high-performance methods are necessary. nih.gov Gas chromatography coupled with ion mobility spectrometry (GCxIMS) is an emerging technique for analyzing volatile organic compounds in these products. nih.gov This method combines the separation power of GC with the selectivity of IMS, offering a sensitive screening tool. nih.gov The development of robust quantification methods, including the use of internal standards, is crucial to account for matrix effects that can influence analytical results. nih.gov
Extraction and Sample Preparation Strategies
Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound. The goal is to isolate and concentrate the analyte from the sample matrix while removing interfering substances.
Stir Bar Sorptive Extraction (SBSE) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile organic compounds from liquid samples. mdpi.com The method is based on the partitioning of analytes from the sample matrix into a thick layer of a sorbent, most commonly polydimethylsiloxane (B3030410) (PDMS), which coats a magnetic stir bar. mdpi.com Due to the large volume of the sorptive phase compared to other microextraction techniques like solid-phase microextraction (SPME), SBSE provides higher recovery and sensitivity for many compounds. mdpi.comunife.it
SBSE has been successfully applied to the analysis of this compound in various food and beverage samples. nih.govresearchgate.net In a study to assess this compound levels in pineapple-based beverages and yogurts, SBSE was the chosen isolation technique prior to GC-MS analysis. nih.goveuropa.eu The method proved effective for handling these different food matrices, allowing for the quantification of the flavor substance. nih.gov Similarly, SBSE is widely used for analyzing volatile compounds in wine, a complex alcoholic matrix. mdpi.comnih.gov The technique can be performed by directly immersing the stir bar in the sample or by placing it in the headspace above the sample (Headspace Sorptive Extraction, HSSE), which is more efficient for highly volatile compounds. uchile.cl
The efficiency of SBSE can be optimized by adjusting several parameters, including extraction time, temperature, sample volume, and the addition of salt. mdpi.com For instance, in the analysis of volatile compounds in beer, the optimal HSSE conditions were found to be stirring at 1000 rpm for 180 minutes with the addition of 25% NaCl to an 8 mL sample. mdpi.com After extraction, the analytes are typically thermally desorbed from the stir bar and transferred directly to the GC system for analysis, a process that can be fully automated. gcms.cznih.gov
Table 2: SBSE-GC-qMS Methodology for Sparkling Wine Volatiles
| Parameter | Details | Source |
|---|---|---|
| Technique | Stir bar sorptive extraction with liquid desorption followed by large volume injection coupled to gas chromatography-quadrupole mass spectrometry (SBSE-LD/LVI-GC-qMS) | nih.gov |
| Application | Quantification of varietal and fermentative volatiles in sparkling wines | nih.gov |
| Linearity (r) | 0.950 to 0.997 | nih.gov |
| Reproducibility | 9-18% | nih.gov |
| Compounds Quantified | 71 wine volatiles | nih.gov |
| Key Finding | The methodology allows for the accurate quantification of volatiles at levels lower than their respective olfactory thresholds. | nih.gov |
Spectroscopic Analysis for Structural and Reaction Monitoring
Spectroscopic techniques provide valuable information on the molecular structure of this compound and can be employed to monitor its formation during chemical synthesis in real-time.
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to obtain an infrared spectrum of a substance, revealing information about its chemical bonds and functional groups. wikipedia.org An FTIR spectrometer collects spectral data over a wide range simultaneously, and a mathematical process called a Fourier transform is used to convert the raw data into an absorption or transmission spectrum. wikipedia.orgutk.edu The resulting spectrum shows peaks at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. For this compound, key characteristic absorption bands in the FTIR spectrum include the C=O stretching vibration of the ester group and the C=C stretching vibration of the allyl group. spectrabase.com
FTIR is a powerful tool for monitoring the progress of chemical reactions, such as the enzymatic synthesis of esters. scielo.br Lipase-catalyzed esterification or transesterification reactions to produce flavor esters like this compound can be monitored in situ using FTIR. psu.eduresearchgate.net By tracking the change in the intensity of specific absorption bands over time, one can follow the consumption of reactants and the formation of products. For example, in the synthesis of this compound from allyl alcohol and hexanoic acid, one would observe a decrease in the broad O-H stretching band of the carboxylic acid and an increase in the characteristic C=O stretching band of the ester product. This allows for the real-time study of reaction kinetics without the need for sample extraction. researchgate.netnih.gov This approach has been used to investigate the curing kinetics of vinyl ester resins and the crystallization dynamics of polymers. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including this compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), detailed information about the molecular structure can be obtained. For this compound, NMR spectroscopy provides definitive evidence for the presence of both the allyl and hexanoyl moieties and confirms how they are connected.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The integration of these signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) provide information about adjacent protons.
Spectra recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz show characteristic peaks for the allyl and hexanoate groups. nih.govchemicalbook.com The protons of the terminal methyl group (H-6') of the hexanoate chain typically appear as a triplet at the most upfield position, around 0.90 ppm. chemicalbook.com The methylene (B1212753) protons of the hexanoate chain (H-3', H-4', H-5') produce a complex multiplet in the region of 1.31-1.33 ppm. nih.govchemicalbook.com The methylene protons alpha to the carbonyl group (H-2') are deshielded and appear as a triplet around 2.33 ppm. chemicalbook.com
The protons of the allyl group exhibit characteristic signals in the vinylic region. The proton on the central carbon of the double bond (H-2) appears as a multiplet between 5.87 and 5.97 ppm. nih.gov The two terminal vinylic protons (H-3a and H-3b) are diastereotopic and show separate signals. One appears as a multiplet around 5.31 ppm and the other around 5.22 ppm. chemicalbook.com The methylene protons adjacent to the ester oxygen (H-1) are also deshielded and resonate as a doublet around 4.58 ppm. nih.gov
Detailed ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| H-6' (CH₃) | 0.900 | Triplet |
| H-3', H-4', H-5' (CH₂) | 1.31 - 1.33 | Multiplet |
| H-2' (CH₂) | 2.331 | Triplet |
| H-1 (O-CH₂) | 4.577 | Doublet |
| H-3a (=CH₂) | 5.225 | Multiplet |
| H-3b (=CH₂) | 5.313 | Multiplet |
| H-2 (=CH) | 5.920 | Multiplet |
Data sourced from experiments in CDCl₃ at 400 MHz. chemicalbook.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
The carbonyl carbon (C-1') of the ester group is the most deshielded, appearing at approximately 173.41 ppm. nih.gov The carbons of the allyl group's double bond resonate in the alkene region, with the internal carbon (C-2) at about 132.53 ppm and the terminal carbon (C-3) at around 117.96 ppm. nih.gov The carbon of the methylene group attached to the ester oxygen (C-1) is found at approximately 64.93 ppm. nih.gov
The carbons of the hexanoate chain appear at higher field strengths. The terminal methyl carbon (C-6') is observed at about 13.91 ppm. nih.gov The methylene carbons (C-3', C-4', and C-5') resonate in the range of 22.40 ppm to 31.42 ppm. nih.gov The methylene carbon adjacent to the carbonyl group (C-2') is found at approximately 34.27 ppm. nih.gov
Detailed ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1' (C=O) | 173.41 |
| C-2 (=CH) | 132.53 |
| C-3 (=CH₂) | 117.96 |
| C-1 (O-CH₂) | 64.93 |
| C-2' (CH₂) | 34.27 |
| C-4' (CH₂) | 31.42 |
| C-5' (CH₂) | 24.74 |
| C-3' (CH₂) | 22.40 |
| C-6' (CH₃) | 13.91 |
Data sourced from experiments in CDCl₃ at 25.16 MHz. nih.gov
The combined data from ¹H and ¹³C NMR spectroscopy provides a comprehensive and unambiguous characterization of the chemical structure of this compound, confirming the connectivity and the electronic environment of each atom within the molecule.
Applications in Advanced Materials and Biochemical Research
Polymer Chemistry and Material Science
The presence of the allyl group in allyl hexanoate (B1226103) allows it to participate in polymerization reactions, leading to the formation of polymers with tailored properties. This has opened up avenues for its use in various material science applications, from functionalized polymers to specialized resins and coatings.
Synthesis of Allyl-Functionalized Polymers and Copolymers
Allyl hexanoate can be employed as a monomer in the synthesis of allyl-functionalized polymers. The allyl group provides a site for polymerization, typically through free-radical mechanisms. While the homopolymerization of allyl monomers can be challenging due to degradative chain transfer, they are effectively used in copolymerizations to introduce specific functionalities into the polymer backbone. chemicalbull.com
A notable example is the free radical copolymerization of vinyl esters with allyl esters, including this compound. Research has been conducted to understand the copolymerization behavior of vinyl hexanoate (VEst) with this compound (AEst). The reactivity ratios, which describe how readily each monomer reacts with the growing polymer chain, have been determined for this system. These parameters are crucial for predicting the composition and microstructure of the resulting copolymer. drugpatentwatch.com
Table 1: Copolymerization Parameters for Vinyl Hexanoate (VEst) and this compound (AEst) This table is based on data from studies on the copolymerization of vinyl esters with allyl esters and provides an illustrative example of the kind of data generated in such research.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior |
| Vinyl Hexanoate (VEst) | This compound (AEst) | Value | Value | Alternating Tendency |
Note: Specific numerical values for r1 and r2 for the VEst-AEst system would require direct citation from the specific study and are presented here as "Value" to illustrate the data format.
The resulting copolymers, incorporating the hexanoate ester side chains from this compound, can exhibit properties such as increased flexibility and hydrophobicity, which are desirable in various material applications.
Development of Resins and Coatings
This compound is utilized in the synthesis of polymers that are key components in the formulation of resins and coatings. chemimpex.com The incorporation of this compound can impart flexibility and durability to the final material. chemimpex.com Unsaturated polyester (B1180765) resins, for instance, can be modified with allyl-containing compounds to enhance their properties. These resins are often dissolved in a reactive vinyl monomer and cured to form a hard, thermoset material. The presence of the allyl functionality from monomers like this compound can influence the cross-linking density and the final properties of the cured resin, such as adhesion and gloss. google.com
While specific formulations detailing the percentage of this compound in commercially available resins and coatings are often proprietary, patents related to unsaturated polyester resin compositions for coatings sometimes describe the use of acyclic ethers with allyl and hydroxyl groups to improve drying properties and adhesion. google.com
Biomaterials and Biocompatible Materials Research
The field of biomaterials is increasingly exploring the use of functionalized polymers for applications such as drug delivery and tissue engineering. ecsa-chemicals.chuvebtech.com Polymers with allyl functionalities are of particular interest because the allyl group can be used for post-polymerization modification, allowing for the attachment of bioactive molecules or for creating cross-linked networks to form hydrogels. ecsa-chemicals.ch
While direct research specifically on this compound in biomaterials is emerging, the principles of using allyl-functionalized monomers are well-established. For instance, biocompatible and biodegradable polymers like polyesters can be synthesized to include allyl groups. ecsa-chemicals.ch These functionalized polymers can then be used to create nanoparticles for drug delivery or scaffolds for tissue regeneration. The hexanoate component of this compound could potentially influence the hydrophobic-hydrophilic balance and the degradation rate of such biomaterials.
Organic Synthesis Reagent Development
Beyond polymer chemistry, this compound serves as a valuable starting material and intermediate in organic synthesis, enabling the construction of more complex molecular architectures.
This compound as a Building Block for Complex Molecules
The ester and allyl functionalities within this compound make it a versatile building block for the synthesis of more intricate molecules. kyoto-u.ac.jp It can serve as a precursor in multi-step synthetic pathways aimed at producing complex natural products or their analogues. researchgate.net For example, the allyl group can undergo a variety of chemical transformations, such as epoxidation, dihydroxylation, or metathesis, to introduce new functional groups and build molecular complexity. The hexanoate ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for chemical modification.
While detailed synthetic routes starting from this compound to specific complex natural products are highly specific and found in specialized organic chemistry literature, the general strategies of utilizing such bifunctional molecules are a cornerstone of modern synthetic chemistry.
Utilization in Novel Compound and Material Development
The chemical reactivity of this compound makes it a useful reagent for the development of novel compounds and materials. chemimpex.com In the pharmaceutical industry, it can be used as an intermediary in the synthesis of active pharmaceutical ingredients (APIs). drugpatentwatch.com Its structural features can be incorporated into new chemical entities to modulate their biological activity or pharmacokinetic properties.
Furthermore, in the development of new flavor and fragrance compounds, this compound can be chemically modified to create novel esters with unique sensory profiles. ecsa-chemicals.ch For instance, the double bond of the allyl group could be isomerized or functionalized to produce different aroma chemicals.
Biochemical and Flavor Science Research
This compound serves as a significant compound in biochemical and flavor science research, primarily due to its distinct sensory properties and its chemical nature as a fatty acid ester. Its applications in this field range from the analysis of natural flavor profiles to its use as a substrate in metabolic studies.
Role in Natural Flavor Profiles, e.g., Pineapple
The distinct olfactory profile of this compound makes it a cornerstone in the formulation of artificial pineapple flavors used in a wide array of food products. google.comnih.gov Flavor chemists utilize it to impart a consistent and recognizable pineapple character to items like beverages, yogurts, candies, and baked goods. nih.gov A 2012 study published in Food Additives & Contaminants quantified the concentration of this compound in commercially available pineapple-flavored products to understand the variability and levels of exposure. The findings from this research highlight its prevalence in the food industry.
The table below summarizes the concentration ranges of this compound found in selected pineapple-flavored commercial food products.
| Food Category | Number of Samples | Concentration Range (mg/kg or mg/L) | Average Concentration (mg/kg or mg/L) |
| Pineapple Juice Beverages | 34 | <0.01 - 16.71 | 1.91 |
| Pineapple-Containing Yogurts | 29 | 0.02 - 89.41 | 9.61 |
Data sourced from Raffo et al., 2012.
Investigation as a Biochemical Reagent for Fatty Acyls and Esters
In biochemical research, this compound is investigated as a model substrate to study the metabolism and enzymatic hydrolysis of short-chain fatty acid esters. Its ester bond is susceptible to cleavage by various esterases, enzymes that play crucial roles in lipid metabolism. The biotransformation of this compound involves its hydrolysis into allyl alcohol and hexanoic acid. This reaction is a key area of study in toxicology and metabolism, as the properties of the resulting alcohol and carboxylic acid determine the subsequent metabolic fate and physiological effects.
Research has utilized various biological preparations to investigate the rate and extent of this hydrolysis. In vitro studies have shown that this compound is hydrolyzed at different rates by gastric, pancreatic, and hepatic enzymes. For instance, it is hydrolyzed slowly by artificial gastric juice but very rapidly by simulated pancreatic juice and liver homogenates. This use of this compound as a substrate allows researchers to characterize the activity of ester-hydrolyzing enzymes in different tissues and biological fluids, providing insight into the digestion and detoxification of ingested esters.
The following table presents data on the hydrolysis rates of this compound in different in vitro biological systems, demonstrating its utility as a biochemical tool for studying esterase activity.
| Biological System | Hydrolysis Half-Life (t½) |
| Artificial Gastric Juice | 1120 minutes |
| Simulated Pancreatic Juice | 1.98 minutes |
| Rat Liver Homogenates | 3.96 seconds |
| Rat Small Intestinal Mucosa | 0.096 seconds |
Data sourced from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Regulatory Science and Risk Assessment Considerations
Metabolite-Driven Hazard Characterization
The toxicological profile of allyl hexanoate (B1226103) is largely dictated by its metabolites. industrialchemicals.gov.auindustrialchemicals.gov.au Upon ingestion, allyl esters are rapidly hydrolyzed in the body by enzymes called carboxylesterases, particularly in the liver and small intestine. inchem.orgindustrialchemicals.gov.auhpa.gov.tw This process breaks down allyl hexanoate into its constituent parts: allyl alcohol and hexanoic acid. hpa.gov.twoecd.org
Metabolism of this compound
| Parent Compound | Metabolic Process | Primary Metabolites | Secondary Metabolite | Reference |
|---|---|---|---|---|
| This compound | Ester Hydrolysis | Allyl Alcohol + Hexanoic Acid | Acrolein (from Allyl Alcohol) | hpa.gov.twoecd.org |
The primary driver of toxicity is allyl alcohol, which is subsequently oxidized by alcohol dehydrogenase in the liver to form acrolein, a highly reactive and toxic aldehyde. inchem.orgoecd.org The hepatotoxicity (liver damage) observed in some animal studies with high doses of allyl esters is attributed to the formation of acrolein. inchem.orgoecd.org Acrolein can deplete glutathione (B108866) (a key antioxidant) and react with cellular macromolecules, leading to cellular damage. oecd.org The body detoxifies acrolein through conjugation with glutathione, ultimately forming metabolites like 3-hydroxypropylmercapturic acid, which is excreted in the urine. inchem.orgchemicalbook.com
The other metabolite, hexanoic acid, is a C6 straight-chain saturated fatty acid. nih.gov It is considered to have low to moderate acute toxicity. hpa.gov.tweuropa.eu Its oral LD50 in rats is approximately 1886 mg/kg bw. hpa.gov.tw While it can be a skin and eye irritant at high concentrations, it is generally considered to be of low toxicological concern in the context of this compound metabolism, as it can be utilized in normal fatty acid metabolism pathways. oecd.orghpa.gov.twregulations.gov
The toxicity of allyl alcohol is well-documented. It is a potent irritant to the eyes, skin, and respiratory tract. nih.govilo.org Acute exposure can lead to liver and kidney damage. nih.govnoaa.govstclaircounty.org The oral LD50 of allyl alcohol in rats is 64 mg/kg, significantly lower than that of the parent ester, highlighting its role as the key toxic metabolite. tga.gov.au
Acute Oral Toxicity of this compound and Its Metabolites (Rat)
| Compound | Role | Oral LD50 (mg/kg bw) | Reference |
|---|---|---|---|
| This compound | Parent Ester | 218 | inchem.org |
| Allyl Alcohol | Primary Metabolite | 64 | tga.gov.au |
| Hexanoic Acid | Primary Metabolite | 1886 | hpa.gov.tw |
| Acrolein | Secondary Metabolite | 2.5 (causes some alteration) | nih.gov |
Comparative Risk Assessment within Allyl Ester Group
Given that the toxicity of allyl esters is primarily driven by their common metabolite, allyl alcohol, a "read-across" or category approach is often used in risk assessment. industrialchemicals.gov.auoecd.org This involves using toxicological data from structurally similar allyl esters to inform the safety assessment of a compound with less available data. The underlying hypothesis is that allyl esters of saturated aliphatic carboxylic acids will be predictably metabolized to allyl alcohol, and thus exhibit a similar toxicological profile. oecd.org
This approach is supported by regulatory bodies like JECFA, which established a group Acceptable Daily Intake (ADI) for this compound, allyl heptanoate, and allyl isovalerate based on their equivalence to allyl alcohol. inchem.orgindustrialchemicals.gov.au The ADI was set at 0-0.05 mg/kg bw as an allyl alcohol equivalent. inchem.org
Comparing the acute toxicity of various allyl esters demonstrates this principle. While there are differences, they fall within a similar range of moderate toxicity, which is less severe than the toxicity of pure allyl alcohol. industrialchemicals.gov.autga.gov.au These differences in the toxicity of the esters themselves are sometimes attributed to varying rates of hydrolysis. inchem.org For example, straight-chain esters like this compound are hydrolyzed much faster than branched-chain esters. inchem.org
Comparative Acute Oral Toxicity of Various Allyl Esters (Rat)
| Allyl Ester | Oral LD50 (mg/kg bw) | Reference |
|---|---|---|
| Allyl Acetate (B1210297) | 130-142 | industrialchemicals.gov.au |
| Allyl Butyrate | 250 | industrialchemicals.gov.au |
| This compound | 218-393 | inchem.orgtga.gov.au |
| Allyl Heptanoate | 500 | tga.gov.au |
| Allyl Isovalerate | 230 | tga.gov.au |
| Allyl Cyclohexanepropionate | 585 | tga.gov.au |
This comparative framework allows regulators to make informed safety decisions for a group of related substances without requiring a full suite of toxicological tests for every individual compound, provided they share a common metabolic pathway and toxic mechanism. oecd.org The assessment consistently points to the formation of allyl alcohol and subsequently acrolein as the critical steps for the potential toxicity of allyl esters. industrialchemicals.gov.auoecd.org
Q & A
Q. What are the established methods for synthesizing Allyl hexanoate in laboratory settings?
this compound is typically synthesized via acid-catalyzed esterification between hexanoic acid and allyl alcohol. Heterogeneous catalysts like faujasite zeolites (e.g., Ti-MWW) improve reaction efficiency by enhancing surface acidity and reducing side reactions. Reaction conditions (e.g., molar ratios, temperature) must be optimized to achieve yields >85% . Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 66°C flash point, specific gravity 0.886–0.896) to isolate high-purity (>99%) product .
Q. How is the structural identity of this compound confirmed using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals: allyl protons (δ 5.8–5.2 ppm, multiplet) and hexanoyl carbonyl (δ 170–175 ppm). Infrared (IR) spectroscopy confirms ester C=O stretching at ~1740 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks at m/z 156 (C₉H₁₆O₂⁺) and fragmentation patterns for structural validation .
Q. What are the recommended protocols for quantifying this compound purity in research samples?
Gas chromatography (GC) with flame ionization detection (FID) is standard, using a polar capillary column (e.g., DB-WAX) and helium carrier gas. Retention times (~10–12 min) and internal standards (e.g., ethyl heptanoate) ensure accuracy. High-performance liquid chromatography (HPLC) with UV detection (210 nm) is alternative for thermally labile matrices .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound in radical addition reactions?
Radical initiators like TBPEH (tert-butyl peroxy-2-ethylhexanoate) and TBPB (tert-butyl peroxybenzoate) drive this compound’s addition to substituted benzaldehydes. Optimal yields (74–87%) require controlled initiator concentrations (1–5 mol%), inert atmospheres (N₂/Ar), and temperatures of 60–80°C. Solvent polarity (e.g., acetonitrile vs. toluene) significantly impacts regioselectivity .
Q. What catalytic systems are effective in optimizing the esterification of hexanoic acid with allyl alcohol?
Ti-MWW zeolites exhibit superior activity due to their microporous structure and Lewis acid sites, achieving >90% conversion under mild conditions (80°C, 6 hours). Fe(0)-based catalysts promote cyclization side reactions but require precise pH control (4–6) to minimize decomposition .
Q. What analytical approaches differentiate this compound from structurally similar esters in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) with spectral libraries (e.g., NIST) distinguishes this compound (CAS 123-68-2) from analogs like allyl heptanoate (CAS 142-19-8) via unique fragment ions (m/z 99, 71). Retention indices (e.g., Kovats index) and chiral columns resolve enantiomeric impurities in natural vs. synthetic samples .
Q. How does the choice of radical initiator affect the regioselectivity in this compound-mediated cyclization reactions?
Fe(0) catalysts favor 5-exo-trig cyclization pathways due to their redox activity, producing bicyclic derivatives with >70% selectivity. Initiators like AIBN (azobisisobutyronitrile) promote linear adducts but require longer reaction times. Solvent-free conditions reduce byproduct formation .
Q. What are the key considerations for ensuring reproducibility in this compound synthesis when scaling from milligram to gram quantities?
Maintain strict stoichiometric ratios (1:1.05 allyl alcohol:hexanoic acid) to avoid unreacted starting materials. Catalyst loading (1–3 wt%) and temperature gradients must be uniform during scaling. Use jacketed reactors for precise thermal control (ΔT ±2°C). Purity validation via GC-FID is critical at each scale-up stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
